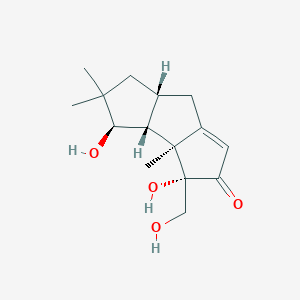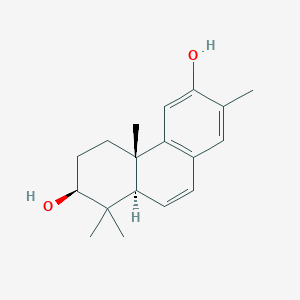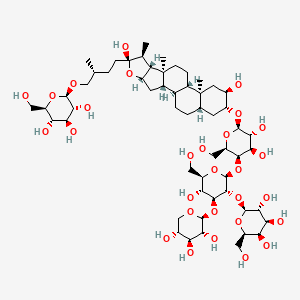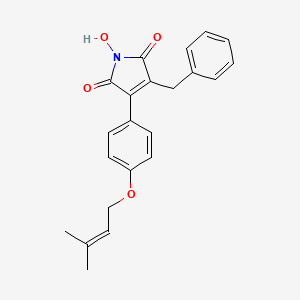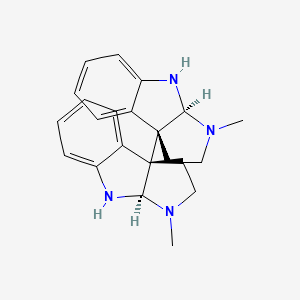![molecular formula C28H35NO5 B1246253 (1S,4E,6S,8S,10E,12S,13S,16S,17S)-17-benzyl-6,13-dihydroxy-6,8,14,15-tetramethyl-2-oxa-18-azatricyclo[10.7.0.01,16]nonadeca-4,10,14-triene-3,19-dione](/img/structure/B1246253.png)
(1S,4E,6S,8S,10E,12S,13S,16S,17S)-17-benzyl-6,13-dihydroxy-6,8,14,15-tetramethyl-2-oxa-18-azatricyclo[10.7.0.01,16]nonadeca-4,10,14-triene-3,19-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,4E,6S,8S,10E,12S,13S,16S,17S)-17-benzyl-6,13-dihydroxy-6,8,14,15-tetramethyl-2-oxa-18-azatricyclo[10.7.0.01,16]nonadeca-4,10,14-triene-3,19-dione is a member of the cytochalasin family, a group of fungal-derived natural products characterized by a perhydro-isoindolone core fused with a macrocyclic ring. These compounds exhibit high structural diversity and a broad spectrum of bioactivities . This compound, like other cytochalasins, is known for its ability to disrupt actin filament polymerization, making it a valuable tool in cell biology and pharmacological research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cytochalasins, including cytochalasin Z9, typically involves bioinspired strategies that mimic natural biosynthetic pathways. These strategies often employ polyketide synthase and non-ribosomal peptide synthetase (PKS-NRPS) systems . The synthetic routes generally include the formation of the isoindolone core and the macrocyclic ring through a series of cyclization and functionalization reactions.
Industrial Production Methods: Industrial production of cytochalasins is less common due to the complexity of their structures. advances in synthetic biology and metabolic engineering have opened up possibilities for producing these compounds in microbial hosts.
Analyse Chemischer Reaktionen
Types of Reactions: (1S,4E,6S,8S,10E,12S,13S,16S,17S)-17-benzyl-6,13-dihydroxy-6,8,14,15-tetramethyl-2-oxa-18-azatricyclo[10.7.0.01,16]nonadeca-4,10,14-triene-3,19-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its bioactivity or to study its mechanism of action.
Common Reagents and Conditions: Common reagents used in the chemical reactions of cytochalasin Z9 include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols under mild conditions .
Major Products: The major products formed from these reactions depend on the specific modifications made to the cytochalasin Z9 structure. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Wissenschaftliche Forschungsanwendungen
(1S,4E,6S,8S,10E,12S,13S,16S,17S)-17-benzyl-6,13-dihydroxy-6,8,14,15-tetramethyl-2-oxa-18-azatricyclo[10.7.0.01,16]nonadeca-4,10,14-triene-3,19-dione has a wide range of scientific research applications, particularly in the fields of cell biology, pharmacology, and regenerative medicine. It is used to study actin filament dynamics, cell motility, and cytokinesis . Additionally, cytochalasin Z9 has been investigated for its potential anti-cancer properties due to its ability to disrupt the cytoskeleton of cancer cells .
In regenerative medicine, cytochalasin Z9 is used to modulate stem cell differentiation and proliferation. It has shown promise in enhancing the differentiation of mesenchymal stem cells into various cell lineages, including osteoblasts, adipocytes, and chondrocytes .
Wirkmechanismus
(1S,4E,6S,8S,10E,12S,13S,16S,17S)-17-benzyl-6,13-dihydroxy-6,8,14,15-tetramethyl-2-oxa-18-azatricyclo[10.7.0.01,16]nonadeca-4,10,14-triene-3,19-dione exerts its effects primarily by binding to the barbed ends of actin filaments, preventing their polymerization and elongation . This disruption of actin dynamics leads to various cellular effects, including inhibition of cell motility, cytokinesis, and changes in cell morphology. The compound also affects the organization of the cytoskeleton, leading to altered cell signaling pathways and gene expression .
Vergleich Mit ähnlichen Verbindungen
(1S,4E,6S,8S,10E,12S,13S,16S,17S)-17-benzyl-6,13-dihydroxy-6,8,14,15-tetramethyl-2-oxa-18-azatricyclo[10.7.0.01,16]nonadeca-4,10,14-triene-3,19-dione is part of a larger family of cytochalasins, which includes compounds like cytochalasin A, B, and D. While all cytochalasins share a common mechanism of action, they differ in their specific bioactivities and structural features . For example, cytochalasin D is known for its potent inhibitory effects on actin polymerization, while cytochalasin B is often used to study glucose transport in cells .
This compound is unique in its specific structural modifications, which confer distinct bioactivities compared to other cytochalasins. These differences make cytochalasin Z9 a valuable tool for studying specific aspects of cell biology and pharmacology .
Conclusion
This compound is a fascinating compound with diverse applications in scientific research. Its ability to disrupt actin filament dynamics makes it a powerful tool for studying cell biology, pharmacology, and regenerative medicine. Advances in synthetic biology and metabolic engineering hold promise for the scalable production of this compound, enabling further exploration of its potential in various fields.
Eigenschaften
Molekularformel |
C28H35NO5 |
|---|---|
Molekulargewicht |
465.6 g/mol |
IUPAC-Name |
(1S,4E,6S,8S,10E,12S,13S,16S,17S)-17-benzyl-6,13-dihydroxy-6,8,14,15-tetramethyl-2-oxa-18-azatricyclo[10.7.0.01,16]nonadeca-4,10,14-triene-3,19-dione |
InChI |
InChI=1S/C28H35NO5/c1-17-9-8-12-21-25(31)19(3)18(2)24-22(15-20-10-6-5-7-11-20)29-26(32)28(21,24)34-23(30)13-14-27(4,33)16-17/h5-8,10-14,17,21-22,24-25,31,33H,9,15-16H2,1-4H3,(H,29,32)/b12-8+,14-13+/t17-,21-,22-,24-,25+,27+,28+/m0/s1 |
InChI-Schlüssel |
FMVOQLPSYHHBLW-GTCNGBCISA-N |
Isomerische SMILES |
C[C@H]1C/C=C/[C@H]2[C@@H](C(=C([C@@H]3[C@]2(C(=O)N[C@H]3CC4=CC=CC=C4)OC(=O)/C=C/[C@@](C1)(C)O)C)C)O |
Kanonische SMILES |
CC1CC=CC2C(C(=C(C3C2(C(=O)NC3CC4=CC=CC=C4)OC(=O)C=CC(C1)(C)O)C)C)O |
Synonyme |
cytochalasin Z9 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2alpha,5beta,7beta,10beta,13alpha)-4-(Acetyloxy)-1,7,10-trihydroxy-13-{[3-(naphthalen-2-yl)prop-2-enoyl]oxy}-9-oxo-5,20-epoxytax-11-en-2-yl benzoate](/img/structure/B1246170.png)


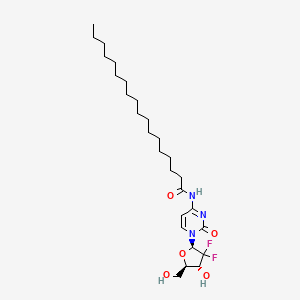

![(2R,3R,4S)-2-({[(1S)-2-Hydroxy-1-phenylethyl]amino}methyl)pyrrolidine-3,4-diol](/img/structure/B1246181.png)
